molecular formula C23H34O2 B1249553 10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone

10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone

Cat. No. B1249553
M. Wt: 342.5 g/mol
InChI Key: OILIDQCJCUQAGV-YCLNNTPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone is a natural product found in Toxicodendron succedaneum with data available.

Scientific Research Applications

Antioxidative and Cytotoxic Properties

10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone has been identified as having antioxidative and cytotoxic properties. It was isolated from the sap of Rhus succedanea and showed activity against various cancer cell lines, indicating its potential in cancer research and treatment (Wu et al., 2002).

Activity Against Leukemia Cells

This compound has demonstrated a specific cytotoxic effect on leukemia cells. It inhibits topoisomerase IIα activity and causes downregulation of the miR-17-92 cluster in some leukemia cells, suggesting a potential therapeutic role in leukemia treatment (Liao et al., 2014).

Inhibition of Tyrosinase and Melanogenesis

Another study found that a related compound, 10'(Z)-heptadecenylhydroquinone, isolated from Rhus succedanea, can inhibit tyrosinase activity and suppress melanin production in cells. This suggests potential applications in skin-whitening products and post-harvest preservation of botanical products (Chen et al., 2009).

Modification of Topoisomerase IIα and Induction of Apoptosis

10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone modifies Topoisomerase IIα, causing DNA breakage and apoptosis in cancer cells. This highlights its potential as a model for designing new Topoisomerase IIα inhibitors and anticancer drugs (Lin et al., 2012).

properties

Product Name

10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(10Z,13E,15E)-heptadeca-10,13,15-trienyl]benzene-1,4-diol

InChI

InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(24)18-19-23(21)25/h2-5,7-8,18-20,24-25H,6,9-17H2,1H3/b3-2+,5-4+,8-7-

InChI Key

OILIDQCJCUQAGV-YCLNNTPMSA-N

Isomeric SMILES

C/C=C/C=C/C/C=C\CCCCCCCCCC1=C(C=CC(=C1)O)O

Canonical SMILES

CC=CC=CCC=CCCCCCCCCCC1=C(C=CC(=C1)O)O

synonyms

10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone
HDTHQ cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone
Reactant of Route 2
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone
Reactant of Route 3
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone
Reactant of Route 4
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone
Reactant of Route 5
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone
Reactant of Route 6
10'(Z),13'(E),15'(E)-Heptadecatrienylhydroquinone

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